molecular formula C7H7F2N B11719070 3-(Difluoromethyl)-4-methylpyridine

3-(Difluoromethyl)-4-methylpyridine

Cat. No.: B11719070
M. Wt: 143.13 g/mol
InChI Key: GUBBUCIVQJWOKL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-4-methylpyridine can be achieved through various methods. One common approach involves the direct C-H difluoromethylation of pyridines. This method utilizes difluoromethylation reagents and can be performed under mild conditions, making it an efficient and economical route . Another method involves the use of oxazino pyridine intermediates, which can be transformed into the desired product through a radical process .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic esterification and other advanced techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-4-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-4-methylpyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity, bioavailability, and metabolic stability. It can also interact with enzymes and receptors through hydrogen bonding, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H7F2N

Molecular Weight

143.13 g/mol

IUPAC Name

3-(difluoromethyl)-4-methylpyridine

InChI

InChI=1S/C7H7F2N/c1-5-2-3-10-4-6(5)7(8)9/h2-4,7H,1H3

InChI Key

GUBBUCIVQJWOKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C(F)F

Origin of Product

United States

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